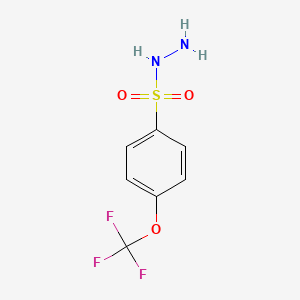
4-(三氟甲氧基)苯基-1-磺酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is a useful research compound. Its molecular formula is C7H7F3N2O3S and its molecular weight is 256.2. The purity is usually 95%.
BenchChem offers high-quality 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物和药物化学
对杂环化合物的研究,特别是那些带有三嗪骨架的化合物,突显了含氮环在药物化学中的重要性。这些化合物展现出广泛的生物活性,包括抗菌、抗真菌、抗癌、抗病毒和抗炎性等性质。对三嗪的合成和合成衍生物的评价已经导致潜在的药理应用,表明像4-(三氟甲氧基)苯基-1-磺酰肼这样的化合物也可以用于类似的生物活性Tarawanti Verma, Manish Sinha, N. Bansal, 2019。
多氟烷基化学品的环境降解
对多氟烷基化学品的环境命运和降解,包括它们的微生物降解,已经得到广泛研究。这些调查揭示了转化过程,导致前体化合物生成全氟烷基羧酸(PFCAs)和磺酸(PFSAs)。这样的研究可能有助于理解4-(三氟甲氧基)苯基-1-磺酰肼的氟化结构在环境影响和降解途径方面的相关性Jinxia Liu, Sandra Mejia Avendaño, 2013。
超分子化学应用
对苯-1,3,5-三羧酰胺(BTAs)的研究展示了苯衍生物在超分子化学中的实用性,特别是自组装成纳米级结构。这项研究突显了4-(三氟甲氧基)苯基-1-磺酰肼作为纳米技术和聚合物加工中的构建块的潜力,考虑到其苯核的相关性和通过功能基团进行修饰的可能性S. Cantekin, T. D. de Greef, A. Palmans, 2012。
有机合成和催化
三氟甲磺酸(三氟甲磺酸)由于其高质子化能力和低亲核性而在有机合成中得到广泛应用。这项研究可以为4-(三氟甲氧基)苯基-1-磺酰肼在促进有机转化方面的潜在应用提供信息,表明其在通过亲电芳香取代反应和其他合成途径创造新的有机化合物中作为试剂或催化剂的用途A. Kazakova, A. Vasilyev, 2017。
环境监测和全氟化合物
在废水处理过程中去除全氟化合物存在挑战,因为它们的持久性和生物富集潜力。对这些化合物的出现、命运和去除策略的研究为管理环境污染提供了见解。这一知识基础可能与评估4-(三氟甲氧基)苯基-1-磺酰肼的环境影响以及制定其在水生环境中减轻或降解策略相关O. Arvaniti, A. Stasinakis, 2015。
作用机制
Target of Action
The primary target of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.
Mode of Action
4-(Trifluoromethoxy)benzene-1-sulfonohydrazide interacts with the SDH enzyme, inhibiting its activity . The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
By inhibiting the SDH enzyme, 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide disrupts the citric acid cycle and the electron transport chain . This leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy.
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of the SDH enzyme by 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide leads to a disruption of cellular energy production . This can result in cell death, particularly in cells that have high energy demands or are rapidly dividing .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide . For example, extreme pH or temperature conditions could affect the compound’s stability or its ability to bind to the SDH enzyme. Additionally, the presence of other molecules could compete with the compound for binding to the enzyme, potentially reducing its efficacy .
生化分析
Biochemical Properties
4-(Trifluoromethoxy)benzene-1-sulfonohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of pyrazole-containing bisphosphonate esters . The nature of these interactions often involves the formation of covalent bonds, which can lead to the inhibition or activation of the target enzymes.
Cellular Effects
The effects of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of voltage-gated sodium channels, which are crucial for cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s trifluoromethoxy group is particularly important for its binding affinity and specificity . Changes in gene expression induced by 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide are often mediated through its interactions with transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels.
Metabolic Pathways
4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism often involves its conversion into different chemical forms, which can have distinct biological activities.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects on biological systems.
Subcellular Localization
4-(Trifluoromethoxy)benzene-1-sulfonohydrazide exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within cells
属性
IUPAC Name |
4-(trifluoromethoxy)benzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-1-3-6(4-2-5)16(13,14)12-11/h1-4,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGHQWTQOLTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

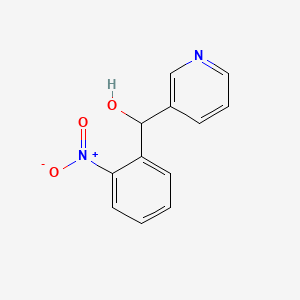
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)
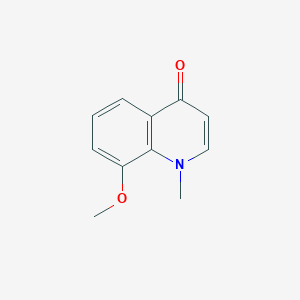

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)
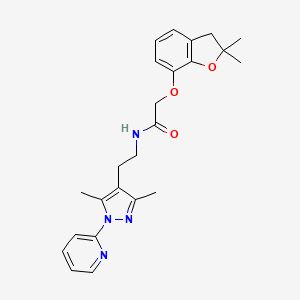
![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)
![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)
![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)
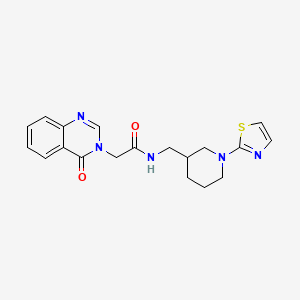
![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)
